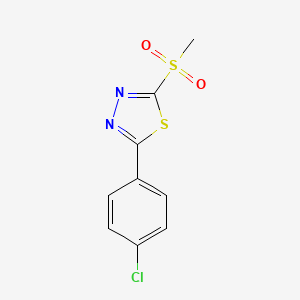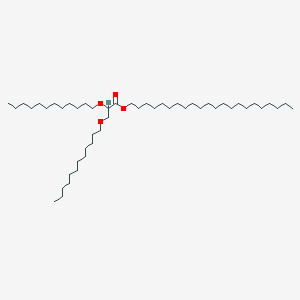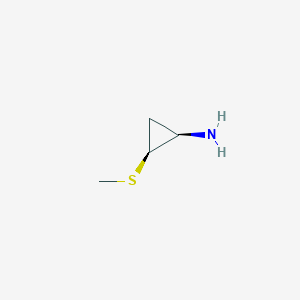
CID 17860073
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(phenoxy)silane is an organosilicon compound with the chemical formula C6H5OCl2Si. It is a derivative of silane, where two chlorine atoms and one phenoxy group are attached to a silicon atom. This compound is known for its utility in various chemical syntheses and industrial applications due to its reactivity and ability to form stable bonds with organic and inorganic materials.
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(phenoxy)silane can be synthesized through the reaction of phenol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
C6H5OH+SiCl4→C6H5OSiCl3+HCl
Further chlorination of the intermediate product, phenoxychlorosilane, yields dichloro(phenoxy)silane:
C6H5OSiCl3+Cl2→C6H5OCl2Si+HCl
Industrial Production Methods: In industrial settings, dichloro(phenoxy)silane is produced using continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions: Dichloro(phenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: Can react with other silanes to form polysiloxanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Conducted under acidic or basic conditions.
Condensation Reactions: Often performed at elevated temperatures with catalysts such as tin or titanium compounds.
Major Products Formed:
Substitution Reactions: Formation of phenoxy-substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Condensation Reactions: Formation of polysiloxanes with varying chain lengths and properties.
科学的研究の応用
Dichloro(phenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with different substrates.
作用機序
The mechanism of action of dichloro(phenoxy)silane involves the formation of covalent bonds with organic and inorganic materials. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Dichlorodiphenylsilane: Similar structure but with two phenyl groups instead of one phenoxy group.
Dichlorodimethylsilane: Contains two methyl groups instead of a phenoxy group.
Dichlorodiethylsilane: Contains two ethyl groups instead of a phenoxy group.
Uniqueness: Dichloro(phenoxy)silane is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties compared to other dichlorosilanes. The phenoxy group enhances the compound’s ability to interact with aromatic systems and provides additional stability to the resulting products.
特性
分子式 |
C6H5Cl2OSi |
|---|---|
分子量 |
192.09 g/mol |
InChI |
InChI=1S/C6H5Cl2OSi/c7-10(8)9-6-4-2-1-3-5-6/h1-5H |
InChIキー |
ITPGJSPEUGKIEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)O[Si](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)


![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)


![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)


